molecular formula C15H11NOS B2526831 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone CAS No. 220753-47-9

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone

Cat. No. B2526831
M. Wt: 253.32
InChI Key: FEGRXWKXYVKSOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored through various methods. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized using spectroscopic methods and thermal analysis, with the molecular geometry confirmed by X-ray diffraction and optimized using density functional theory (DFT) . Another study reported the microwave-assisted synthesis of a benzothiazole derivative, which was an efficient and eco-friendly approach compared to conventional methods . Additionally, a new route for synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone was developed using carbon-sulfur bond cleavage reactions in a basic medium .

Molecular Structure Analysis

X-ray crystallography has been a common tool for determining the molecular structure of benzothiazole derivatives. The crystal structure of various synthesized compounds has been established, revealing details such as chair conformations and intermolecular interactions . DFT calculations have also been used to optimize molecular geometries, showing good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives has been studied in various chemical reactions. For example, the treatment of 2-(acetonylthio)benzothiazole with different reagents led to the formation of derivatives of 2-amino-3-cyanothiophene and cyanoacetylhydrazone . The in vitro hepatic metabolism of 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone was investigated, revealing its reduction to the corresponding alcohol and no dealkylation observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been characterized using various spectroscopic techniques. UV-visible, FT-IR, NMR, and mass spectrometry have been employed to characterize synthesized compounds . The antioxidant and anticancer activities of certain derivatives were evaluated, demonstrating potential biological relevance . The photophysical properties of substituted pyrazolines were found to be dependent on the electronic nature of substituents and solvent polarity .

Scientific Research Applications

Gas-Phase Thermolysis

Research demonstrates that derivatives of benzothiazole, including 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone, undergo gas-phase thermolysis. This process results in the production of aniline and indoles, which are important compounds in various chemical processes. The kinetics of these reactions have been studied, offering insights into the thermal elimination reactions of benzotriazoles and their isomerization processes (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Synthesis of Derivatives

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone serves as a key component in synthesizing various chemical derivatives. For instance, its reaction with malononitrile and sulfur forms 2-amino-3-cyanothiophene derivatives. Such chemical reactions and the subsequent compounds synthesized have been characterized using various spectroscopic techniques, contributing to our understanding of complex chemical interactions (Al-Omran & El-Khair, 2014).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of benzothiazole derivatives. For example, 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone derivatives have demonstrated moderate to significant anti-microbial activities, including anti-bacterial and anti-fungal properties. This makes them potential candidates for developing new antimicrobial agents (Ahmad et al., 2011).

Molecular Imaging Applications

In the field of medical imaging, derivatives of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone have been explored for their potential as contrast agents in magnetic resonance imaging (MRI). These compounds, when modified appropriately, can bind to specific regions in the brain, enhancing the contrast in MR images and potentially aiding in the diagnosis of neurological conditions (Saini et al., 2013).

Corrosion Inhibition

Compounds derived from 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone have been investigated for their efficacy in inhibiting corrosion, particularly in steel. These derivatives offer cost-effective and eco-friendly solutions for protecting metals against corrosive environments, such as in industrial applications (Chugh et al., 2019).

Future Directions

Benzothiazole derivatives continue to be of interest in medicinal chemistry due to their remarkable pharmacological potentialities . Future research may focus on the synthesis of new benzothiazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-13(10-11-6-2-1-3-7-11)15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGRXWKXYVKSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone

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